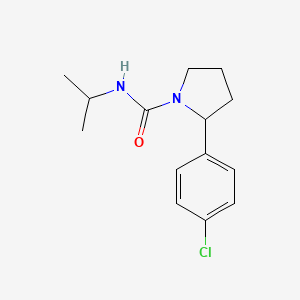![molecular formula C11H13BrN2O2 B6029885 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B6029885.png)
4-bromo-2-[(morpholin-4-ylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-[(morpholin-4-ylimino)methyl]phenol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been reported to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacterial and fungal cells at low concentrations. It has also been reported to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce tumor growth in animal models. However, further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol is its high purity and yield in the synthesis process. It also has a wide range of potential applications in various fields. However, one of the limitations is its potential toxicity and safety concerns, which require further investigation.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol. In medicine, it could be studied further for its potential use as an anticancer agent or in combination with other drugs for enhanced efficacy. In agriculture, it could be studied for its potential use as a biopesticide or herbicide. In materials science, it could be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method is efficient, and it has been reported to have antibacterial, antifungal, and anticancer properties. However, further studies are needed to determine its safety and efficacy in humans, and its potential toxicity and safety concerns require further investigation.
Synthesemethoden
The synthesis of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with morpholine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with ammonium acetate to form the final product. This method has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[(morpholin-4-ylimino)methyl]phenol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been reported to have antibacterial, antifungal, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-bromo-2-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-1-2-11(15)9(7-10)8-13-14-3-5-16-6-4-14/h1-2,7-8,15H,3-6H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVQODSPXJMR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)

![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6029822.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6029833.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6029841.png)
![2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6029844.png)

![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B6029868.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)